
5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% (5-DMSFP-2F) is a synthetically produced compound that has a wide range of applications in scientific research. It is a highly stable, water-soluble, and non-toxic compound that is used in many areas of research, including drug discovery, biochemistry, and pharmacology. 5-DMSFP-2F has a unique molecular structure that makes it highly versatile and useful in a variety of applications.
Aplicaciones Científicas De Investigación
5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is widely used in drug discovery, biochemistry, and pharmacology. In drug discovery, 5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is used to identify potential drug candidates and to study the structure-activity relationship of drugs. In biochemistry, it is used to study the structure and function of proteins and other biomolecules. In pharmacology, it is used to study the pharmacokinetics and pharmacodynamics of drugs.
Mecanismo De Acción
The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body and alters their structure and function. It is also believed to modulate the activity of certain enzymes and receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% are not yet fully understood. However, it is believed to have anti-inflammatory, anti-oxidant, anti-cancer, and neuroprotective effects. It has also been shown to have anti-bacterial, anti-viral, and anti-fungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has several advantages for lab experiments. It is water-soluble, non-toxic, and highly stable, making it easy to use in experiments. It is also highly versatile and can be used in a variety of applications. However, there are also some limitations to using 5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% in lab experiments. It is not always easy to obtain in large quantities, and its effects on the body are not yet fully understood.
Direcciones Futuras
There are many potential future directions for 5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%. More research is needed to understand its mechanism of action and biochemical and physiological effects. It could also be used in drug discovery to identify new drug candidates and in pharmacology to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, it could be used to study the structure and function of proteins and other biomolecules. Finally, it could be used to develop new drugs and therapies for a variety of diseases and disorders.
Métodos De Síntesis
5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is synthesized through an ether-forming reaction between 2-formylphenol and N,N-dimethylsulfamoylphenyl. The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out at a temperature of 60-70°C. The reaction is complete when the reaction mixture is cooled to room temperature and the product is isolated by filtration. The product is then purified by recrystallization.
Propiedades
IUPAC Name |
2-(4-formyl-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)15-6-4-3-5-13(15)11-7-8-12(10-17)14(18)9-11/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALWXXFCIOSAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

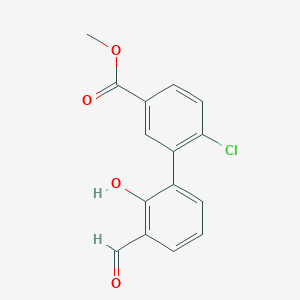
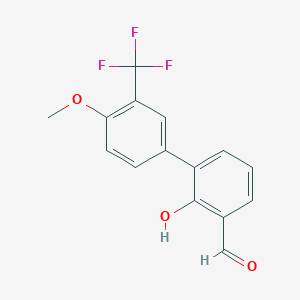
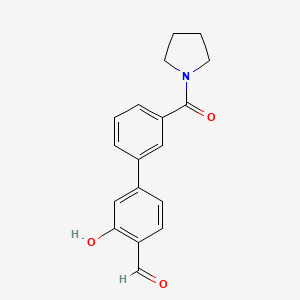
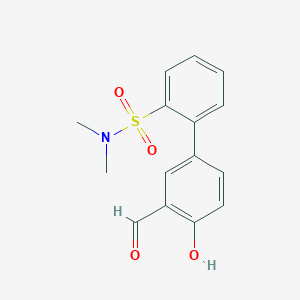
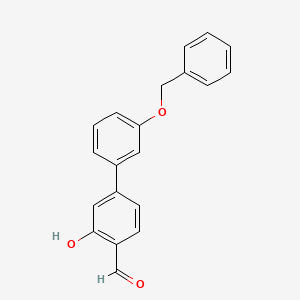
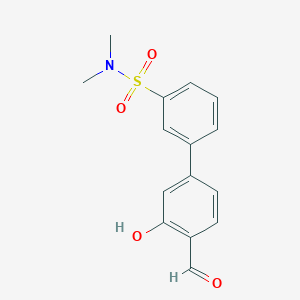
![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)

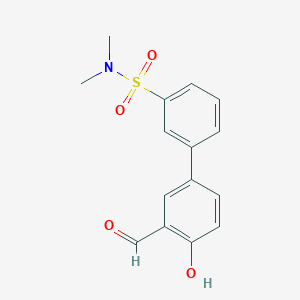

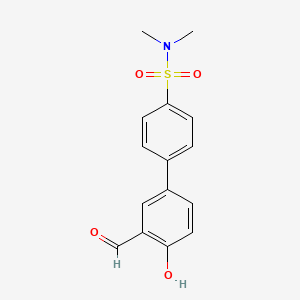


![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)